molecular formula C11HF15O B1597716 pentakis(trifluoromethyl)phenol CAS No. 723294-91-5

pentakis(trifluoromethyl)phenol

Cat. No.: B1597716
CAS No.: 723294-91-5
M. Wt: 434.1 g/mol
InChI Key: FKXSLNBWBKMORF-UHFFFAOYSA-N
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Description

Pentakis(trifluoromethyl)phenol is a highly fluorinated aromatic compound characterized by the presence of five trifluoromethyl groups attached to a phenol ring. This compound is known for its significant electron-withdrawing properties and steric hindrance, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentakis(trifluoromethyl)phenol can be synthesized through several methods. One notable method involves the trifluoromethylation of pentaiodonitrobenzene. In this process, iodides are substituted by trifluoromethyl groups, and the nitro group is replaced by an oxygen atom in an oxygen-nucleophilic environment . This method yields this compound with a 58% yield after a single sublimation process .

Another approach involves the use of (trifluoromethyl)copper species in dimethylformamide (DMF), stabilized by 1,3-dimethyl-2-imidazolidinone (DMI). This method reacts hexaiodobenzene with the (trifluoromethyl)copper species at ambient temperature to produce pentakis(trifluoromethyl)phenoxide, which can be further converted to this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The key challenge in industrial production is maintaining high purity and yield, which often requires optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Pentakis(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

    Oxidation and Reduction: While less common, the phenolic group can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides or amines, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethers or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pentakis(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly those requiring strong electron-withdrawing groups.

    Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: this compound is used in the production of specialty chemicals, including catalysts and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Pentakis(trifluoromethyl)benzene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain types of reactions.

    Pentakis(trifluoromethyl)toluene: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and applications.

    Pentakis(trifluoromethyl)aniline:

Uniqueness

Pentakis(trifluoromethyl)phenol is unique due to the combination of its strong electron-withdrawing trifluoromethyl groups and the reactive hydroxyl group. This makes it particularly valuable in reactions requiring both high reactivity and strong electron-withdrawing effects.

Properties

IUPAC Name

2,3,4,5,6-pentakis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXSLNBWBKMORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375101
Record name 2,3,4,5,6-pentakis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723294-91-5
Record name 2,3,4,5,6-pentakis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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